molecular formula C6H8O3 B14358025 3-Methyl-5,6-dihydro-1,4-dioxine-2-carbaldehyde CAS No. 94105-17-6

3-Methyl-5,6-dihydro-1,4-dioxine-2-carbaldehyde

Cat. No.: B14358025
CAS No.: 94105-17-6
M. Wt: 128.13 g/mol
InChI Key: TVYDPMCXTMMMEG-UHFFFAOYSA-N
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Description

3-Methyl-5,6-dihydro-1,4-dioxine-2-carbaldehyde is an organic compound with the molecular formula C6H8O3 It is a derivative of dioxine, characterized by the presence of a methyl group and an aldehyde functional group

Preparation Methods

The synthesis of 3-Methyl-5,6-dihydro-1,4-dioxine-2-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trimethylsulfoxonium iodide and sodium hydride in dry dimethyl sulfoxide (DMSO) to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-Methyl-5,6-dihydro-1,4-dioxine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form primary alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

3-Methyl-5,6-dihydro-1,4-dioxine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5,6-dihydro-1,4-dioxine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various chemical transformations and biological assays .

Comparison with Similar Compounds

3-Methyl-5,6-dihydro-1,4-dioxine-2-carbaldehyde can be compared with similar compounds such as:

Properties

IUPAC Name

6-methyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-5-6(4-7)9-3-2-8-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYDPMCXTMMMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OCCO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30758966
Record name 3-Methyl-5,6-dihydro-1,4-dioxine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30758966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94105-17-6
Record name 3-Methyl-5,6-dihydro-1,4-dioxine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30758966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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